molecular formula C8H8BrNO B1603295 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine CAS No. 625394-65-2

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

Katalognummer B1603295
CAS-Nummer: 625394-65-2
Molekulargewicht: 214.06 g/mol
InChI-Schlüssel: NUVCHIRBNLDKJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (8-Br-3,4-DHB) is a small molecule that has been studied for its potential applications in the areas of medicinal chemistry, organic synthesis, and drug discovery. 8-Br-3,4-DHB has a unique chemical structure, which includes a benzoxazine ring and a bromine atom. This molecule has been found to possess interesting biological activities, such as anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has also been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential use in the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine: has been explored for its potential in anticancer therapy. The compound’s structure allows for interaction with various biological targets, which can be exploited to develop new chemotherapeutic agents. Studies have shown that benzoxazine derivatives can exhibit significant activity against cancer cell lines, making them promising candidates for further drug development .

Antibacterial Agents

The benzoxazine core is known for its antibacterial properties. Research into 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine and its derivatives could lead to the synthesis of new antibacterial compounds. These could potentially address the growing concern of antibiotic resistance by introducing new mechanisms of action against pathogenic bacteria .

Antithrombotic Applications

Benzoxazine derivatives have been identified as potential antithrombotic agents. The modification of 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could result in compounds that inhibit blood clot formation, which is crucial for the treatment and prevention of cardiovascular diseases such as stroke and myocardial infarction .

Anticonvulsant Properties

The compound’s framework has been associated with anticonvulsant effects. This application is particularly relevant in the field of neurology, where 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could be used to develop new treatments for epilepsy and other seizure disorders .

Development of Receptor Antagonists

Research has indicated that benzoxazine derivatives can act as antagonists for various receptors, such as the 5-HT6 receptor. This application has implications for the treatment of neurological disorders, including depression and anxiety, where 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could play a role in the synthesis of new therapeutic agents .

Synthesis of Potassium Channel Openers

The benzoxazine structure is conducive to the development of bladder-selective potassium channel openers. These compounds can be used to treat urinary incontinence and overactive bladder syndrome. The research into 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could lead to the creation of more effective and targeted treatments for these conditions .

Eigenschaften

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVCHIRBNLDKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585699
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

625394-65-2
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A three neck flask was charge with tris(dibenzylideneacetone)dipalladium(0) (0.37 g, 0.0004 mol, 2 mol % Pd), (±) racemic-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.64 g, 0.001 mol, 5 mol % Pd), and sodium tert-butoxide (2.7 g, 0.028 mol) and flushed with nitrogen. A solution of 2-(2,6-dibromo-phenoxy)ethylamine (6 g, 0.02 mol) in toluene (50 mL) was added. The mixture was heated to 95° C. and was stirred for 12 h. The mixture was cooled to room temperature, taken up in ethyl acetate, filtered and concentrated. The crude material was purified by flash chromatography on silica gel (eluting with hexane-ethyl acetate; 7:3, v/v) to give 8-bromo-3,4-dihydro-2H-benzo[1,4]oxazine as an oil (275 mg, 48%). The hydrochloride salt was prepared from ethanol-hydrogen chloride. MS: MH+=214. M.p. 184.1-195.4° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0.37 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared using a procedure analogous to bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline except that 7-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one was replaced with 8-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one. LCMS, [M+H]+=214.0. 1H NMR (400 MHz, CDCl3) δ 6.90 (dd, J=7.9, 1.5 Hz, 1H), 6.63 (t, J=7.9 Hz, 1H), 6.53 (dd, J=7.9, 1.5 Hz, 1H), 4.33-4.39 (m, 2H), 3.42-3.48 (m, 2H).
Name
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
Reactant of Route 3
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
Reactant of Route 4
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
Reactant of Route 5
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.